molecular formula C17H15ClO3 B11986288 (2E)-1-(5-chloro-2-methoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one

(2E)-1-(5-chloro-2-methoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one

Cat. No.: B11986288
M. Wt: 302.7 g/mol
InChI Key: AHELWIJCSYXHNX-VQHVLOKHSA-N
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Description

(2E)-1-(5-chloro-2-methoxyphenyl)-3-(2-methoxyphenyl)-2-propen-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(5-chloro-2-methoxyphenyl)-3-(2-methoxyphenyl)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 5-chloro-2-methoxybenzaldehyde and 2-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of catalysts and greener solvents can also be explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(5-chloro-2-methoxyphenyl)-3-(2-methoxyphenyl)-2-propen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogenation, nitration, and sulfonation reactions can introduce different functional groups into the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂), nitrating agents like nitric acid (HNO₃), and sulfonating agents like sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

(2E)-1-(5-chloro-2-methoxyphenyl)-3-(2-methoxyphenyl)-2-propen-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential antimicrobial, anti-inflammatory, and antioxidant properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-1-(5-chloro-2-methoxyphenyl)-3-(2-methoxyphenyl)-2-propen-1-one involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of cell membrane integrity. Its anti-inflammatory effects could be attributed to the inhibition of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(4-chlorophenyl)-3-(2-methoxyphenyl)-2-propen-1-one
  • (2E)-1-(3-chlorophenyl)-3-(2-methoxyphenyl)-2-propen-1-one
  • (2E)-1-(5-bromo-2-methoxyphenyl)-3-(2-methoxyphenyl)-2-propen-1-one

Uniqueness

(2E)-1-(5-chloro-2-methoxyphenyl)-3-(2-methoxyphenyl)-2-propen-1-one is unique due to the presence of both chloro and methoxy groups on the phenyl rings, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C17H15ClO3

Molecular Weight

302.7 g/mol

IUPAC Name

(E)-1-(5-chloro-2-methoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C17H15ClO3/c1-20-16-6-4-3-5-12(16)7-9-15(19)14-11-13(18)8-10-17(14)21-2/h3-11H,1-2H3/b9-7+

InChI Key

AHELWIJCSYXHNX-VQHVLOKHSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)C(=O)/C=C/C2=CC=CC=C2OC

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)C=CC2=CC=CC=C2OC

Origin of Product

United States

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